Escalina

Descripción general

Descripción

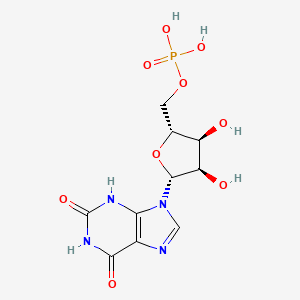

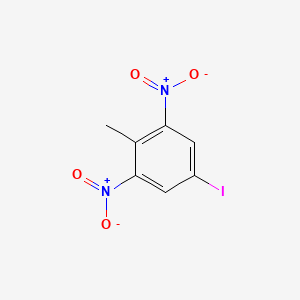

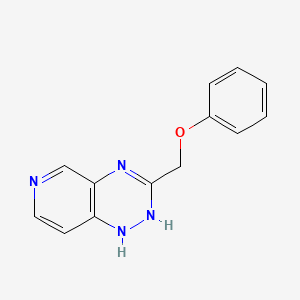

Escaline is a psychedelic drug and entheogen of the phenethylamine class of compounds . It is the phenethylamine analog of 3C-E and the 4-ethoxy analog of mescaline . Its agonist activity at the serotonin 5-HT2A receptor is 5-8 times greater than mescaline .

Synthesis Analysis

Escaline was first synthesized and reported in the scientific literature by Benington, et al., in 1954 . It was later re-examined in the laboratory of David E. Nichols, who prepared a series of mescaline analogues that included escaline, proscaline, and isoproscaline . The structural elucidation of mescaline as 3,4,5-trimethoxyphenethylamine laid the ground for the synthesis of escaline .

Molecular Structure Analysis

The molecular formula of Escaline is C12H19NO3 . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H and the SMILES structure is COC1=C(OCC)C(OC)=CC(CCN)=C1.Cl .

Physical And Chemical Properties Analysis

Escaline is a crystalline solid . It has a solubility of 0.5 mg/ml in DMF, 3 mg/ml in DMSO, 10 mg/ml in Ethanol, and 3 mg/ml in PBS (pH 7.2) . The molecular weight is 261.7 .

Aplicaciones Científicas De Investigación

Psicoterapia y Salud Mental

Escalina, como otros psicodélicos, se ha explorado por su potencial en psicoterapia, particularmente en el tratamiento de condiciones como la depresión, el trastorno de estrés postraumático y el abuso de sustancias. Su capacidad para inducir estados alterados de conciencia podría ayudar a los pacientes a obtener nuevas perspectivas sobre sus desafíos de salud mental .

Investigación en Neurociencia

Los investigadores están interesados en cómo this compound interactúa con los receptores de serotonina en el cerebro, particularmente el receptor 5-HT2A. Esta interacción es clave para comprender los efectos alucinógenos del fármaco y podría proporcionar información sobre el funcionamiento del cerebro humano y la conciencia .

Farmacología

Como una fenetilamina, la similitud estructural de this compound con otros compuestos como el MDMA y las anfetaminas la convierte en un tema valioso para los estudios farmacológicos. Puede ayudar a los científicos a comprender los matices de la unión a los receptores y los efectos fisiológicos resultantes .

Estudios Culturales y Antropológicos

This compound tiene una rica historia de uso en rituales y ceremonias indígenas. Estudiar su papel en estos contextos puede proporcionar información valiosa sobre la importancia cultural de las sustancias psicoactivas y su impacto en las sociedades humanas .

Toxicología

Comprender el perfil toxicológico de this compound es crucial para evaluar su seguridad para el uso humano. La investigación en esta área se centra en su metabolismo, toxicidad potencial y efectos a largo plazo en la salud .

Desarrollo de Fármacos Terapéuticos

Las propiedades psicoactivas únicas de this compound la convierten en un candidato para el desarrollo de nuevos fármacos terapéuticos. Sus efectos sobre el estado de ánimo y la percepción podrían conducir a nuevos tratamientos para diversos trastornos psiquiátricos .

Estudios Comparativos con Otros Psicodélicos

This compound proporciona un modelo comparativo para estudiar frente a otros psicodélicos como el LSD y la psilocibina. Las diferencias en la experiencia subjetiva y las respuestas fisiológicas pueden ayudar a refinar nuestra comprensión de las terapias asistidas con psicodélicos .

Investigación Etnobotánica

Las fuentes naturales de this compound, como el cactus peyote, son de interés para los etnobotánicos. La investigación en este campo puede descubrir nuevos compuestos derivados de plantas con un potencial valor medicinal .

Mecanismo De Acción

Target of Action

Escaline, a psychedelic drug and entheogen of the phenethylamine class , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception, and is a common target for hallucinogenic drugs .

Mode of Action

Escaline interacts with its primary target, the serotonin 5-HT2A receptor, by binding to and activating it . This activation triggers the release of calcium (Ca2+) from the endoplasmic reticulum (ER) . The released calcium then initiates a series of intracellular events that lead to the psychoactive effects associated with Escaline .

Biochemical Pathways

It is known that the activation of the serotonin 5-ht2a receptor and the subsequent release of calcium from the er are key steps in the drug’s mechanism of action . This process likely influences various downstream signaling pathways, potentially affecting mood, cognition, and perception .

Pharmacokinetics

It is known that the compound has a relatively low potency compared to other psychedelics . This suggests that a high dose may be required to achieve the desired psychoactive effects .

Result of Action

The activation of the serotonin 5-HT2A receptor by Escaline leads to a series of molecular and cellular changes, resulting in its psychoactive effects . These effects can include alterations in mood, cognition, and perception . .

Action Environment

The action, efficacy, and stability of Escaline can be influenced by various environmental factors. For instance, the mindset of the recipient and the context in which the drug is taken (known as the “set and setting” principle) can significantly impact the drug’s effects . This principle suggests that the individual’s mental state and the environment in which the drug is used can influence the overall experience .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Escaline is the phenethylamine analog of 3C-E and the 4-ethoxy analog of mescaline . Its agonist activity at the serotonin 5-HT 2A receptor is 5-8 times greater than mescaline

Cellular Effects

Given its agonist activity at the serotonin 5-HT 2A receptor , it can be inferred that Escaline may influence cell function by modulating serotonin signaling pathways

Molecular Mechanism

Its agonist activity at the serotonin 5-HT 2A receptor suggests that it may exert its effects at the molecular level by binding to this receptor and activating it

Propiedades

IUPAC Name |

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOGRSKNWDNCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192455 | |

| Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39201-82-6 | |

| Record name | 4-Ethoxy-3,5-dimethoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Escaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid](/img/structure/B1605885.png)

![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)

![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-, reaction products with guanidine hydrochloride N,N'-bis(mixed Ph, tolyl and xylyl) derivs.](/img/structure/B1605899.png)

![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)